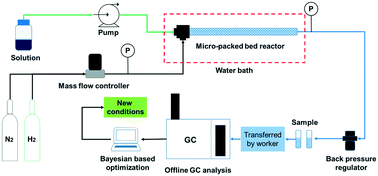Bayesian based reaction optimization for complex continuous gas–liquid–solid reactions†
Reaction Chemistry & Engineering Pub Date: 2021-10-18 DOI: 10.1039/D1RE00397F
Abstract
In recent years, self-optimization strategies have been gradually utilized for the determination of optimal reaction conditions owing to their high convenience and independence from researchers' experience. However, most self-optimization algorithms still focus on homogeneous reactions or simple heterogeneous reactions. Investigations on complex heterogeneous gas–liquid–solid reactions are rare. Based on the Nelder–Mead simplex method and Bayesian optimization, this work proposes a reaction optimization framework for optimizing complex gas–liquid–solid reactions. Three gas–liquid–solid reactions including the hydrogenations of nitrobenzene, 3,4-dichloronitrobenzene, and 5-nitroisoquinoline are investigated, respectively. Reaction parameters (temperature, hydrogen pressure, liquid flow rate, and gas flow rate) are optimized. Compared with the traditional OVAT method, the proposed Bayesian based optimization algorithm exhibits remarkable performance with higher yields (0.998, 0.991 and 0.995, respectively) and computational efficiency.


Recommended Literature
- [1] Possible electron spin resonance identification of Br2– and I2– in γ-irradiated bromide or iodide doped barium sulphate
- [2] Contents list
- [3] Large negatively charged organic host molecules as inhibitors of endonuclease enzymes†
- [4] Enhanced protein internalization and efficient endosomal escape using polyampholyte-modified liposomes and freeze concentration†
- [5] Advanced asymmetric supercapacitors with a squirrel cage structure Fe3O4@carbon nanocomposite as a negative electrode
- [6] Back cover
- [7] Two novel macrocyclic organotin(iv) carboxylates based on amide carboxylic acids†
- [8] Chimeric GNA/DNA metal-mediated base pairs†
- [9] The migration of acetochlor from feed to milk
- [10] Substrate-controlled switchable asymmetric annulations to access polyheterocyclic skeletons†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 12025-32-0
-
CAS no.: 151055-86-6
-
CAS no.: 124252-41-1
-
CAS no.: 136088-69-2









